REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=1)([OH:3])=[O:2].S(=O)(=O)(O)O.[CH3:18]O>>[CH3:18][O:2][C:1]([C:4]1[CH:5]=[CH:6][C:7]([B:10]([OH:12])[OH:11])=[CH:8][CH:9]=1)=[O:3]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 mL
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Type
|
reactant
|
Smiles
|
CO
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under reflux for 36 hours
|
Duration
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36 h
|
Type
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CUSTOM
|
Details
|
Volatile material was removed by evaporation
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate (200 ml)
|
Type
|
ADDITION
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Details
|
Water (100 ml) was added
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Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (50 ml), water (100 ml) and saturated sodium chloride solution (50 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |